1-Methyl-2-silacyclobutane
Description
Properties
Molecular Formula |
C4H8Si |
|---|---|
Molecular Weight |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
GXDDUEKHVFHATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[Si]1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Methyl 2 Silacyclobutane and Analogues
Intramolecular Cyclization Methodologies
Intramolecular cyclization represents a direct and effective strategy for the formation of the silacyclobutane (B14746246) ring. These methods typically involve the formation of a new silicon-carbon bond within a suitably functionalized acyclic precursor.
Wurtz-Type Coupling Reactions for Silacyclobutane Ring Formation
The intramolecular Wurtz-type coupling is a classical method for the formation of strained ring systems. This reductive cyclization involves the reaction of a dihalide with an alkali metal, typically sodium, to induce the formation of a new carbon-carbon or, in this context, a silicon-carbon bond. For the synthesis of silacyclobutanes, a γ-halopropylhalosilane is employed as the precursor. The reaction proceeds via a metal-halogen exchange, generating a transient organometallic intermediate that undergoes intramolecular nucleophilic substitution to close the four-membered ring.
The synthesis of silacyclobutanes can be achieved by reacting compounds with the general structure ClCH₂CHRCH₂SiR'Cl₂ with magnesium. saylor.org This intramolecular version of the Wurtz reaction has found application in the preparation of various strained ring compounds. While effective for forming the basic silacyclobutane skeleton, the harsh conditions and the use of stoichiometric amounts of reactive metals can limit the functional group tolerance of this method.
[2+2] Cycloaddition Reactions in Silacyclobutane Synthesis
[2+2] Cycloaddition reactions are powerful tools for the construction of four-membered rings. These reactions can be promoted photochemically or by transition metal catalysts. In the context of silacyclobutane synthesis, the cycloaddition would involve a species with a silicon-carbon double bond (a silene) and an alkene.
Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained four-membered rings. These reactions typically require one of the reacting partners to be conjugated to absorb light and enter an excited state. While direct photochemical cycloadditions can be limited by substrate scope, the use of photosensitizers can expand their utility. Transition metal-catalyzed [2+2] cycloadditions provide an alternative route, often proceeding under milder conditions and with greater control over stereochemistry. Although widely used for the synthesis of carbocyclic cyclobutanes, the application of [2+2] cycloaddition strategies specifically for the synthesis of 1-methyl-2-silacyclobutane and its analogues is an area of ongoing research.
Silylene Transfer Approaches
Silylene transfer reactions offer a distinct approach to the synthesis of silicon-containing rings. Silylenes, the silicon analogues of carbenes, are highly reactive species that can be transferred to unsaturated substrates to form cyclic structures.
Metal-Catalyzed Silylene Transfer to Unsaturated Substrates (e.g., Allylic Sulfides)
A notable strategy for the synthesis of substituted silacyclobutanes involves the metal-catalyzed transfer of a silylene to an allylic sulfide. This reaction proceeds via a formal 1,2-sulfide migration, leading to the formation of a silacyclobutane rather than the expected silacyclopropane. A variety of metal salts can catalyze this transformation, with silver trifluoroacetate (AgO₂CCF₃) often proving to be an effective catalyst. The reaction can proceed at ambient temperature, offering a milder alternative to traditional methods.
The proposed mechanism involves the formation of an episulfonium ion intermediate. The electrophilic silylenoid reacts with the allylic sulfide to form this three-membered ring intermediate. The silver-bound silyl species can then open the episulfonium ion, leading to the concurrent closure of the four-membered silacyclobutane ring. This method has been shown to be applicable to a range of substituted allylic sulfides.
| Entry | Allylic Sulfide | Catalyst (mol %) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Allyl phenyl sulfide | AgO₂CCF₃ (5) | 1-(tert-Butyl)-1-phenyl-2-(phenylthiomethyl)silacyclobutane | 65 |
| 2 | Cinnamyl phenyl sulfide | AgO₂CCF₃ (5) | 1-(tert-Butyl)-1-phenyl-2-(phenylthiomethyl)-3-phenylsilacyclobutane | 55 |
| 3 | 3-Methyl-2-butenyl phenyl sulfide | AgO₂CCF₃ (5) | 1-(tert-Butyl)-1-phenyl-2-(phenylthiomethyl)-3,3-dimethylsilacyclobutane | 40 |
Note: The table above is a representation of typical results and may not reflect the exact yields for all substrates.
Diastereoselective Aspects in Silylene Transfer Reactions
The stereochemical outcome of silylene transfer reactions is a critical consideration, particularly when synthesizing chiral silacyclobutanes. In the silylene transfer to allylic sulfides, the diastereoselectivity of the reaction is influenced by the substitution pattern of the allylic sulfide. For instance, the reaction with an α-methyl substituted allylic sulfide can proceed with high diastereoselectivity.
The control of stereoselectivity in silylene transfer reactions is an area of active investigation. While the development of enantioselective metal-catalyzed silylene transfer reactions has been challenging, studies have shown that the structure of the unsaturated substrate plays a crucial role in determining the stereochemical outcome. In many cases, steric factors of the substrate appear to have a more significant influence on diastereoselectivity than the chirality of the ligands on the metal catalyst. This suggests that for the synthesis of enantioenriched silacyclobutanes via this method, the use of chiral, non-racemic allylic sulfides may be a promising strategy.
Organometallic Reagent-Mediated Syntheses
The reaction of organometallic reagents with halo-substituted silanes is a cornerstone of organosilicon chemistry and provides a versatile route to substituted silacyclobutanes. This approach relies on the nucleophilic character of the organometallic reagent to displace a halide from the silicon atom of a pre-formed silacyclobutane ring.
For the synthesis of 1-methyl-2-silacyclobutane and its analogues, a common precursor is a 1-halo-1-methylsilacyclobutane, such as 1-chloro-1-methylsilacyclobutane. This intermediate can then be reacted with a variety of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi), to introduce a second substituent at the silicon center. The high nucleophilicity of these reagents facilitates the formation of a new silicon-carbon bond.
Application of Grignard Reagents and Organolithium Compounds
Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles and strong bases that are fundamental in organosilicon chemistry for the formation of silicon-carbon bonds. wikipedia.orgdrugbank.com While not typically used for the direct one-step cyclization to form 1-methyl-2-silacyclobutane, they are indispensable for synthesizing the necessary precursors.
The general approach involves the reaction of an alkyl or aryl halide with magnesium or lithium metal to form the organometallic reagent. drugbank.comnih.gov These reagents can then introduce organic moieties onto a silicon halide backbone. For instance, a common precursor for silacyclobutanes is (3-chloropropyl)methyldichlorosilane. The synthesis of this precursor would typically involve the stepwise reaction of silicon tetrachloride with a methyl Grignard reagent (such as CH₃MgCl) or methyllithium to yield methyltrichlorosilane, followed by further reactions.
These organometallic reagents are highly reactive and sensitive to air and moisture, necessitating anhydrous conditions for their preparation and use. drugbank.com Their utility lies in their ability to act as carbanion equivalents, attacking the electrophilic silicon center of a silane and displacing a halide leaving group to form a stable Si-C bond. drugbank.comnih.gov This foundational reaction enables the construction of the specific substitution patterns required for subsequent cyclization or functionalization reactions.
Lithium Carbenoid-Induced Ring Enlargement Reactions
A key strategy for modifying the silacyclobutane framework is ring enlargement. Lithium carbenoids, generated from dihalomethanes, can induce the ring expansion of silacyclobutanes into 1-halo-2-silacyclopentanes. This reaction proceeds via the insertion of a methylene (B1212753) group (CH₂) from the carbenoid into one of the silicon-carbon bonds of the ring.
For example, the reaction of a 1-substituted-1-silacyclobutane with a lithium carbenoid like lithium bromocarbenoid (CH₂LiBr) results in the corresponding 1-substituted-2-bromo-1-silacyclopentane in good yield. nih.gov This transformation provides a direct route to functionalized five-membered silacycles from readily available four-membered precursors. The reaction is believed to proceed through a pentacoordinate silicon intermediate. nih.gov
| Starting Silacyclobutane | Carbenoid Reagent | Product | Yield |
|---|---|---|---|
| 1-Phenyl-1-silacyclobutane | CH₂LiBr | 1-Phenyl-2-bromo-1-silacyclopentane | 73% |
| 1,1-Diphenyl-1-silacyclobutane | CH₂LiBr | 1,1-Diphenyl-2-bromo-1-silacyclopentane | Not specified |
Functionalization and Derivatization of Silacyclobutane Rings
Hydrolysis Reactions of Organo(organooxy)silacyclobutanes
Hydrolysis is a versatile reaction for the functionalization of silacyclobutane derivatives, proceeding through different pathways depending on the substrate and reaction conditions.
One primary application is the hydrolysis of organo(organooxy)silacyclobutanes, where an alkoxy group (-OR) is attached to the silicon atom of the ring. This reaction, which can be catalyzed by either acid or base, cleaves the Si-OR bond and leads to the formation of silanols (Si-OH), which can then condense to form disiloxanes or polysiloxane polymers containing silacyclobutane rings. This method is valuable for preparing silicon-based polymers with tailored properties.
A distinct and more recent approach involves the rhodium-catalyzed hydrolytic cleavage of the endocyclic silicon-carbon bond within the silacyclobutane ring itself. researchgate.net Using water as the reactant in the presence of a Rh/BINAP complex, this reaction opens the strained four-membered ring to produce acyclic silanols in good yields. researchgate.net This transformation serves as a powerful tool for converting stable silacyclobutanes into more complex functionalized organosilanols.
Carbonyl Insertion Reactions into Silicon-Carbon Bonds
The direct insertion of a carbonyl group, such as from carbon monoxide (CO) or a ketone, into the stable silicon-carbon bonds of a silacyclobutane ring is a challenging transformation that is not widely reported in the literature. Migratory insertion of CO is a fundamental step in many transition-metal-catalyzed reactions, typically involving insertion into a metal-alkyl bond. However, the high strength and low polarity of the Si-C bond in silacyclobutanes make it less susceptible to direct insertion without significant activation.
While related reactions such as the transition-metal-catalyzed ring expansion of silacyclobutanes with strained cyclic ketones to form larger sila-heterocycles have been developed, these are complex annulation processes rather than simple carbonyl insertions. researchgate.net Similarly, reactions involving sila-metallacyclobutanes (where a transition metal is part of the ring) have shown insertion of CO into the metal-carbon bond, not the silicon-carbon bond. Research has more commonly focused on the insertion of carbenes, rather than carbonyls, into the Si-C bonds of silacyclobutanes, which provides an efficient route to silacyclopentanes. nih.gov
Preparation of Vinyl- and Propenyl-Substituted Silacyclobutanes
Vinyl- and propenyl-substituted silacyclobutanes are valuable reagents in organic synthesis, particularly for cross-coupling reactions. 1-Methyl-1-vinylsilacyclobutane and 1-methyl-1-(prop-2-enyl)silacyclobutane, for example, are synthesized from commercially available precursors and serve as effective, non-toxic alternatives to organotin reagents in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides. acs.org These reactions proceed rapidly at room temperature in the presence of a fluoride activator, such as tetrabutylammonium fluoride (TBAF), and a palladium catalyst. acs.org
Another synthetic route to vinyl-substituted silacyclobutanes involves the nickel-catalyzed reaction between silacyclobutanes and terminal alkenes. This method provides the corresponding vinylsilanes in a highly regio- and stereoselective manner, offering a straightforward pathway from simple alkenes. pkusz.edu.cn
The utility of these substituted silacyclobutanes is demonstrated by their high-yield coupling with a variety of aromatic halides. acs.org
| Aryl Halide | Product | Yield | Time |
|---|---|---|---|
| 4-Iodoacetophenone | 4-Vinylacetophenone | 95% | 15 min |
| 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 94% | 15 min |
| Methyl 4-iodobenzoate | Methyl 4-vinylbenzoate | 92% | 15 min |
| 1-Iodonaphthalene | 1-Vinylnaphthalene | 91% | 15 min |
| 4-Iodotoluene | 4-Vinyltoluene | 85% | 2 h |
Mechanistic Pathways and Reactivity of 1 Methyl 2 Silacyclobutane Derivatives
Gas-Phase Thermal Decomposition Kinetics
The gas-phase thermal decomposition of methyl-substituted silacyclobutanes proceeds through several competitive pathways. The primary routes involve the cleavage of the four-membered ring to yield highly reactive intermediates such as silenes (compounds with a silicon-carbon double bond) and silylenes (divalent silicon species).
The principal pathway in the thermal decomposition of silacyclobutanes is a unimolecular elimination reaction, also known as a cycloreversion, which yields a silene and an alkene. For 1-methyl-1-silacyclobutane (B1599263), this [2+2] cycloreversion leads to the formation of ethene and methylsilene. An alternative decomposition route involves ring-opening to produce propene and methylsilylene. A third, higher-energy pathway is the cleavage of the exocyclic silicon-methyl bond to generate a methyl radical.
The primary decomposition pathways for 1-methyl-1-silacyclobutane (MSCB) are:
Cycloreversion: MSCB → H₂C=CH₂ (Ethene) + H₂Si=CHCH₃ (Methylsilene)
Ring Opening: MSCB → H₂C=CHCH₃ (Propene) + :SiH(CH₃) (Methylsilylene)
Si-CH₃ Bond Cleavage: MSCB → •CH₃ (Methyl radical) + •SiC₃H₇ (Silacyclobutyl radical)
Theoretical studies using ab initio calculations have been crucial in determining the energetics of these competing decomposition pathways. For 1-methyl-1-silacyclobutane, calculations provide the activation energies (Ea) for the main decomposition channels. These theoretical values represent the energy barriers for reactions occurring in the gas phase under collision-free conditions and are essential for understanding the intrinsic reactivity of the molecule.
| Reaction Pathway | Products | Calculated Activation Energy (kcal/mol) | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| Cycloreversion | Ethene + Methylsilene | 62.9 | 263 |
| Ring Opening | Propene + Methylsilylene | 62.0 | 259 |
| Si-CH₃ Bond Cleavage | Methyl Radical + Silacyclobutyl Radical | 86.2 | 361 |
Data sourced from theoretical calculations at the CCSD(T)/6-311++G(3d,2p)//MP2/6-311++G(d,p) level of theory.
Methyl substitution on the silicon atom significantly affects the decomposition kinetics. Comparing unsubstituted silacyclobutane (B14746246) (SCB) with 1-methyl-1-silacyclobutane (MSCB) and 1,1-dimethyl-1-silacyclobutane (DMSCB) reveals that methyl groups influence the competition between different reaction pathways. nih.govresearchgate.net Specifically, methyl substitution on the silicon atom tends to destabilize the diradical intermediate that is formed during a stepwise Si-C bond rupture. nih.govresearchgate.net This leads to a less stable diradical as the number of methyl groups increases. nih.govresearchgate.net This effect can alter the relative favorability of concerted versus stepwise mechanisms and can also influence the competition between different types of concerted pathways (see section 3.1.4). nih.govresearchgate.net For instance, at lower temperatures (0 and 298 K), the preferred concerted cycloreversion pathway for unsubstituted silacyclobutane is kinetically different from that of its methyl-substituted counterparts, MSCB and DMSCB. nih.govresearchgate.net
The transition state of a concerted reaction can be either synchronous, where all bond-breaking and bond-forming events occur to the same extent, or asynchronous, where these events have progressed unevenly. msu.edu The characterization of the transition state is crucial for a complete mechanistic understanding.
For the [2+2] cycloreversion of silacyclobutanes, theoretical studies have identified different types of concerted transition states. nih.govresearchgate.net Besides the well-known orbital symmetry-forbidden supra-supra [2s+2s] transition state, a symmetry-allowed supra-antara [2s+2a] transition state has been discovered through computational analysis. nih.govresearchgate.net The [2s+2a] pathway is inherently asynchronous, involving an antarafacial component where one of the reacting fragments twists relative to the other.
The competition between these two concerted pathways is influenced by both methyl substitution and temperature. For unsubstituted silacyclobutane, the asynchronous [2s+2a] pathway is kinetically favored at lower temperatures. nih.govresearchgate.net However, for 1-methyl-1-silacyclobutane (MSCB) and 1,1-dimethyl-1-silacyclobutane (DMSCB), the more symmetric [2s+2s] pathway is favored at these temperatures. nih.govresearchgate.net As the temperature increases, the asynchronous [2s+2a] route becomes more favorable for the methyl-substituted derivatives as well. nih.govresearchgate.net
Cycloreversion Reaction Mechanisms
The [2+2] cycloreversion of silacyclobutanes to an alkene and a silene is a pericyclic reaction that can, in principle, proceed through either a concerted or a stepwise mechanism. The distinction between these pathways has been a subject of considerable theoretical and experimental investigation.
A concerted [2+2] cycloreversion involves a single transition state where the two sigma bonds (one Si-C and one C-C) break simultaneously. As discussed previously, this can occur through different geometries, such as the synchronous [2s+2s] or the asynchronous [2s+2a] transition states. nih.govresearchgate.net Thermally, the [2s+2s] pathway is forbidden by the Woodward-Hoffmann rules for orbital symmetry, leading to high activation barriers, whereas the [2s+2a] pathway is symmetry-allowed. nih.govmsu.edu
A stepwise process, in contrast, involves the formation of a diradical intermediate. The reaction begins with the cleavage of a single bond in the ring (either an Si-C or a C-C bond) to form a 1,4-diradical. This intermediate then undergoes cleavage of the second bond to yield the final products. Theoretical calculations on substituted silacyclobutanes have shown that the stepwise mechanism involving a diradical intermediate is a viable and often competitive pathway. nih.govresearchgate.net The stability of this diradical intermediate is a key factor; methyl substitution on the silicon atom has been found to decrease the stability of the diradical formed from Si-C bond cleavage. nih.govresearchgate.net The energetic similarity between the asynchronous concerted transition state and the diradical intermediate in some systems highlights a mechanistic continuum, where the distinction between a highly asynchronous concerted reaction and a stepwise reaction with a very short-lived intermediate can become blurred. youtube.com
| Mechanism Type | Key Feature | Intermediates | Symmetry Considerations |
|---|---|---|---|
| Concerted [2s+2s] | Synchronous bond breaking | None | Thermally forbidden, high energy barrier |
| Concerted [2s+2a] | Asynchronous bond breaking | None | Thermally allowed, lower energy barrier |
| Stepwise | Sequential bond breaking | 1,4-diradical | Not subject to concerted symmetry rules |
Role of Methyl Substitution and Temperature on Kinetic Competition
The competition between the symmetry-forbidden [2s+2s] and the symmetry-allowed [2s+2a] cycloreversion pathways is significantly influenced by both methyl substitution on the silicon atom and temperature. nih.govorganic-chemistry.org
For the parent silacyclobutane (SCB), the concerted [2s+2a] cycloreversion is kinetically more favorable than the [2s+2s] pathway at both 0 K and 298 K. nih.govorganic-chemistry.org However, the introduction of a methyl group, as in 1-methyl-1-silacyclobutane (MSCB), reverses this trend at lower temperatures, making the [2s+2s] pathway more favorable. nih.govorganic-chemistry.org
Temperature plays a crucial role in shifting the kinetic preference. For MSCB, as the temperature increases to above 600 K, the [2s+2a] cycloreversion becomes the more favorable route. nih.govorganic-chemistry.org A similar trend is observed for 1,1-dimethyl-1-silacyclobutane (DMSCB), with the crossover temperature being even higher at 1800 K. nih.govorganic-chemistry.org
This demonstrates a clear interplay between structural modifications (methyl substitution) and reaction conditions (temperature) in dictating the dominant mechanistic pathway for the ring cleavage of these silacyclobutane derivatives.
Stability of Diradical Intermediates in Ring Cleavage
In addition to the concerted pathways, the stepwise cycloreversion involving the formation of a diradical intermediate is another possible mechanism. The stability of this diradical intermediate is also affected by methyl substitution on the silicon atom. nih.govorganic-chemistry.org
Studies have shown that increasing the number of methyl groups on the silicon atom leads to a less stable diradical intermediate formed through the rupture of the Si-C bond. nih.govorganic-chemistry.org This suggests that methyl substitution destabilizes the diradical species, which would, in turn, influence the kinetics of the stepwise reaction pathway. The relative energies of the concerted transition states and the diradical intermediates ultimately determine the preferred mechanism under different conditions.
Catalyzed Bond Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Coupling with Aryl Halides and Unsaturated Substrates
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, and derivatives of 1-methyl-silacyclobutane have proven to be effective reagents in this context. Specifically, 1-methyl-1-vinylsilacyclobutane and 1-methyl-1-(prop-2-enyl)silacyclobutane are utilized in rapid and high-yielding cross-coupling reactions with a variety of aryl and alkenyl halides. organic-chemistry.orgthieme-connect.com
These reactions are typically carried out at room temperature and are promoted by the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), and a palladium(0) catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). organic-chemistry.orgthieme-connect.com The reactions exhibit good functional group tolerance and, in the case of alkenyl-alkenyl couplings, proceed with high stereospecificity. thieme-connect.com
The reactivity of the aryl halide is influenced by its electronic properties, with electron-deficient aryl halides generally reacting faster than electron-rich ones. organic-chemistry.org For more sluggish reactions involving electron-rich substrates, the addition of triphenylarsine (Ph₃As) can improve the reaction rate. organic-chemistry.org
| Aryl Halide | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| 4-Iodoacetophenone | 4-Vinylacetophenone | 95% | 10 min |
| 4-Iodonitrobenzene | 4-Nitrostyrene | 93% | 10 min |
| 4-Iodobenzonitrile | 4-Vinylbenzonitrile | 91% | 10 min |
| Iodobenzene | Styrene | 85% | 30 min |
| 4-Bromoanisole | 4-Vinylanisole | 75% | 3 h |
Mechanistic Convergence in Palladium(0)-Catalyzed Processes
Mechanistic studies of palladium(0)-catalyzed cross-coupling reactions involving alkenylsilacyclobutanes have revealed a point of convergence with related reactions of alkenylsilanols. nih.gov It has been demonstrated that both alkenylsilacyclobutanes and alkenylsilanols react through a common intermediate. nih.gov This intermediate is generated in situ when either of the starting materials is treated with a fluoride activator, such as TBAF. nih.gov
The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organic group from the silicon reagent to the palladium(II) center, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. nih.govnih.gov The fluoride ion plays a crucial role in activating the silicon compound, leading to the formation of a hypercoordinate silicon species that facilitates the transmetalation step. The discovery of a common intermediate for both silacyclobutanes and silanols simplifies the mechanistic understanding of these silicon-based cross-coupling reactions.
Metal-Catalyzed Carbonyl Insertion Reactions
Metal-catalyzed carbonyl insertion is a fundamental reaction in organometallic chemistry, typically involving the insertion of a carbon monoxide (CO) molecule into a metal-carbon bond to form an acyl-metal complex. bridgewater.eduroaldhoffmann.com While direct studies on 1-methyl-2-silacyclobutane are not extensively detailed in the provided context, the reactivity of silacyclobutanes in the presence of transition metal catalysts allows for extrapolation. The high ring strain and the nature of the silicon-carbon bonds in silacyclobutanes make them susceptible to cleavage by low-valent transition metals, forming five-membered silametallacycles. nih.gov This initial ring-opening step is crucial for subsequent insertion reactions.
The mechanism of carbonyl insertion is generally understood to be an alkyl migration, where the alkyl group attached to the metal center migrates to a coordinated carbonyl ligand. bridgewater.eduroaldhoffmann.com For a derivative of 1-methyl-2-silacyclobutane, a plausible pathway would involve the initial oxidative addition of the strained Si-C bond to a metal center (e.g., Pd, Rh, Ni). This would be followed by the coordination of a CO molecule and subsequent migratory insertion of one of the carbon atoms of the former silacyclobutane ring onto the carbonyl carbon.
Several factors are known to influence the rate and efficiency of carbonyl insertion reactions:
Lewis Acids: The presence of Lewis acids can accelerate the reaction by up to 10⁸-fold by binding to the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic. umb.edu
Solvents: Polar solvents can enhance the reaction rate by stabilizing the partially charged transition state. umb.edu
Ligands: The steric bulk of the ligands on the metal center can influence the rate of insertion. umb.edu
Transition metals like palladium, rhodium, and nickel are commonly used to catalyze reactions involving silacyclobutanes. nih.gov For instance, nickel(0) catalysts have been shown to effectively mediate the reactions of silacyclobutanes with alkynes, proceeding through a five-membered nickelasilacycle intermediate. nih.gov It is conceivable that a similar catalytic system could be employed for carbonyl insertion reactions.
| Catalyst Type | Potential Intermediate | Key Influencing Factors |
| Palladium-based | Palladasilacyclopentane | Ligand choice, CO pressure |
| Rhodium-based | Rhodasilacyclopentane | Solvent polarity, temperature |
| Nickel-based | Nickelasilacyclopentane | Lewis acid co-catalyst, substrate structure |
Photochemical Reactivity and Ring Rearrangements
Photolysis-Induced Ring Opening
Strained ring systems, such as silacyclobutanes, are susceptible to ring-opening reactions upon photolysis. The energy absorbed from ultraviolet (UV) irradiation can promote the molecule to an excited state, leading to the cleavage of the strained silicon-carbon bonds. While specific studies on the photolysis of 1-methyl-2-silacyclobutane were not found, related systems provide insight into the likely reaction pathways. For example, the photolysis of a 2-silabicyclo[2.1.0]pentane derivative, which contains a highly strained silicon-carbon bond, results in ring opening to form various products depending on the reaction conditions. rsc.org
For 1-methyl-2-silacyclobutane, photolysis would likely lead to the homolytic cleavage of one of the endocyclic Si-C bonds, generating a diradical intermediate. This diradical can then undergo several subsequent reactions, including:
Intramolecular rearrangement: This could lead to the formation of isomeric cyclic or acyclic organosilicon compounds.
Trapping by solvents or other reagents: In the presence of suitable trapping agents, the diradical can be intercepted to form functionalized linear silicon-containing molecules.
Reversion to the ground state: The diradical could revert to the starting silacyclobutane, dissipating the absorbed energy.
Molecular Rearrangements in Hexacoordinate Silacyclobutane Complexes
Hexacoordinate silicon complexes containing a silacyclobutane ring exhibit unique reactivity, including spontaneous ring opening and molecular rearrangements under mild conditions without the need for a catalyst. bgu.ac.ilresearchgate.net These complexes, often featuring chelating ligands, can undergo skeletal rearrangements that result in the formation of new carbon-carbon bonds and the closure of a new chelate ring. bgu.ac.ilresearchgate.net
The nature of the rearrangement product is dependent on the substitution pattern of the complex, particularly the presence of α-protons. bgu.ac.ilresearchgate.net The driving force for these rearrangements is likely the release of ring strain in the four-membered silacyclobutane ring and the formation of thermodynamically more stable five- or six-membered chelate rings. researchgate.net These transformations are noteworthy as they occur readily, in contrast to similar rearrangements in other systems that often require elevated temperatures. researchgate.net
| Complex Type | Reaction Conditions | Outcome |
| Hexacoordinate silacyclobutane dichelates | Mild heating | Spontaneous ring opening and rearrangement |
| Salen-type hexacoordinate silicon complexes | UV irradiation | Si-C bond cleavage and intramolecular rearrangement |
Radical and Silylene Generation and Reactions
Competitive Reactions of Methyl Radicals, Silenes, and Silylenes
The thermal decomposition of 1-methyl-1-silacyclobutane, a constitutional isomer of 1-methyl-2-silacyclobutane, on a hot tungsten filament has been studied, revealing a complex network of competitive reactions involving methyl radicals, silenes (silicon-carbon double bond species), and silylenes (divalent silicon species). researchgate.net A similar reactivity pattern can be anticipated for 1-methyl-2-silacyclobutane.
The high temperatures involved in such processes can lead to the homolytic cleavage of bonds, generating radical species. For 1-methyl-2-silacyclobutane, the primary decomposition pathways could involve the extrusion of ethene to form methylsilylene, or the cleavage of the silicon-methyl bond to generate a silacyclobutyl radical and a methyl radical. utexas.edulibretexts.org
These highly reactive intermediates can then participate in a variety of subsequent reactions:
Methyl radicals (•CH₃): Can abstract hydrogen atoms from other molecules or add to unsaturated species. libretexts.org
Silenes (e.g., CH₃(H)Si=CH₂): Can undergo dimerization, polymerization, or react with other molecules in cycloaddition reactions.
Silylenes (e.g., CH₃-Si-H): Can insert into Si-H, C-H, or other bonds, or undergo addition reactions.
The product distribution from the decomposition of 1-methyl-1-silacyclobutane was found to be dependent on the temperature of the tungsten filament, indicating that the relative rates of the competing reaction pathways are temperature-sensitive. researchgate.net
| Intermediate | Type of Reaction | Potential Products |
| Methyl Radical | Hydrogen abstraction, addition | Methane, larger hydrocarbons |
| Silene | Dimerization, cycloaddition | Disilacyclobutanes, larger organosilicon compounds |
| Silylene | Insertion, addition | Disilanes, trisilanes, etc. |
Silylene Insertion Reactions into Silicon-Hydrogen Bonds
Silylenes are highly reactive species that readily insert into a variety of chemical bonds, with insertion into silicon-hydrogen (Si-H) bonds being a particularly facile process. rsc.orgacs.org The silylenes generated from the decomposition of 1-methyl-2-silacyclobutane derivatives would be expected to undergo such reactions.
The insertion of a silylene into a Si-H bond is a concerted process that proceeds through a three-membered transition state. nih.govbohrium.com These reactions are typically very fast and can occur at low temperatures. Theoretical studies have been employed to understand the potential energy surfaces and reaction dynamics of silylene insertions. rsc.org
The reactivity of silylenes in insertion reactions can be influenced by the substituents on the silicon atom. Electron-withdrawing groups can increase the electrophilicity of the silylene, potentially affecting the rate and selectivity of the insertion. The insertion of silylenes into the Si-H bonds of prochiral silanes can be achieved with high enantioselectivity using appropriate chiral catalysts, demonstrating the synthetic utility of this reaction for creating silicon-stereogenic centers. nih.gov
Quantum Chemical Methodologies for Structural Analysis
Quantum chemical calculations offer a microscopic view of molecular structure, elucidating geometric parameters like bond lengths and angles, as well as conformational characteristics such as the puckering of the four-membered ring.
Density Functional Theory (DFT) has been extensively used to study methyl-substituted silacyclobutanes. The thermal decomposition kinetics of 1-methyl-silacyclobutane in the gas phase has been theoretically investigated using the B3LYP/6-311G, B3PW91/6-311G , and MPW1PW91/6-311G** levels of theory. tandfonline.comtandfonline.com Among these, the B3LYP/6-311G** method was found to yield results in reasonably good agreement with experimental kinetic and thermodynamic parameters. tandfonline.comtandfonline.com DFT calculations are also effective in optimizing molecular geometries and predicting vibrational frequencies, which can be compared with experimental infrared and Raman spectra. niscpr.res.in For instance, high-level DFT computations have been successfully used to calculate the spectra for silacyclobutane and its derivatives, aiding in the assignment of spectral bands. acs.org
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theoretical accuracy for structural and energetic predictions. The [2+2] cycloreversion of 1-methyl-1-silacyclobutane (referred to as MSCB in the study) has been examined using second-order Møller-Plesset (MP2) perturbation theory, complete active space self-consistent field (CASSCF), and coupled cluster methods. nih.govacs.org These high-level calculations are crucial for exploring complex reaction pathways, including both concerted and stepwise mechanisms. nih.govacs.orgresearchgate.net
Additionally, ab initio calculations at the MP2/6-311++G(d,p) level have been systematically used to understand the effect of methyl substitution on the geometry of the silacyclobutane ring. researchgate.net These studies have shown that exocyclic methyl substitution on the silicon atom tends to reduce the extent to which the four-membered ring is puckered. researchgate.net Calculations using the MP2/cc-pVTZ level of theory have also been employed to compute the barriers to planarity for the silacyclobutane ring. acs.org
Composite quantum chemistry methods are designed to achieve very high accuracy by combining the results of multiple calculations performed at different levels of theory and with various basis sets. ucr.edu These approaches, such as the Gaussian-n (Gn) or Complete Basis Set (CBS) methods, aim to extrapolate to the exact solution of the Schrödinger equation, providing benchmark-quality energies. ucr.edu While specific studies employing composite methods for 1-methyl-2-silacyclobutane are not prominently detailed, their application would represent the next step in obtaining highly accurate thermodynamic data and reaction barriers, refining the results from DFT and standard ab initio calculations.
Simulation of Reaction Dynamics and Energetics
Theoretical simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying key intermediates, transition states, and calculating the energy barriers that control reaction rates.
Theoretical studies have successfully characterized the transition states and activation energies for key reactions involving 1-methyl-silacyclobutane. For its thermal decomposition into ethylene and the corresponding silene, DFT calculations have determined the energy barriers (ΔEo) and other kinetic parameters. tandfonline.comtandfonline.com The number of electron-releasing methyl groups on the silicon atom was found to influence these energy barriers. tandfonline.comtandfonline.com
In the case of the [2+2] cycloreversion, ab initio calculations have explored the transition states for both concerted and stepwise pathways. nih.govacs.org A significant finding was the discovery of a new orbital symmetry-allowed supra-antara [2s+2a] transition state in addition to the known orbital symmetry-forbidden supra-supra [2s+2s] transition state. nih.govacs.org The kinetic competition between these two pathways is influenced by both methyl substitution and temperature. For 1-methyl-1-silacyclobutane (MSCB), the [2s+2s] route is kinetically more favorable at 0 K and 298 K, but the [2s+2a] pathway becomes more favorable at temperatures above 600 K. nih.govacs.org
| Parameter | Silacyclobutane | 1-Methyl-silacyclobutane | 1,1-Dimethyl-1-silacyclobutane | Method |
|---|---|---|---|---|
| ΔEo (kcal/mol) | 62.6 | 61.5 | 60.8 | B3LYP/6-311G |
| ΔH≠ (kcal/mol) | 61.2 | 60.1 | 59.4 | B3LYP/6-311G |
| ΔG≠ (kcal/mol) | 61.4 | 60.7 | 60.1 | B3LYP/6-311G** |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor (bonding-antibonding) interactions within a molecule. q-chem.com For 1-methyl-silacyclobutane, NBO analysis has been applied to understand the electronic factors governing its thermal decomposition. tandfonline.comtandfonline.com
The analysis revealed key electronic delocalizations, particularly the interaction from the σSi1–C2 bonding orbital to the σC4–Si1 antibonding orbital. tandfonline.com The perturbation energy (E2) associated with this interaction provides a measure of its stabilizing effect. For 1-methyl-silacyclobutane, the σSi1–C2→σC4–Si1 resonance energy was calculated to be 1.26 kcal/mol. tandfonline.com NBO analysis also showed that as the number of methyl groups on the silicon atom increases, the occupancy of the σSi1–C2 bonding orbitals decreases, while the occupancy of the corresponding σ*Si1–C2 antibonding orbitals increases. tandfonline.comtandfonline.com These electronic effects help to explain the observed decrease in the energy barriers for the decomposition reaction upon methyl substitution. tandfonline.comtandfonline.com
| Compound | Interaction | Perturbation Energy (E2) (kcal/mol) | Occupancy of σSi1–C2 | Occupancy of σSi1–C2 |
|---|---|---|---|---|
| Silacyclobutane | σSi1–C2→σC4–Si1 | 1.17 | 1.986 | 0.012 |
| 1-Methyl-silacyclobutane | σSi1–C2→σC4–Si1 | 1.26 | 1.985 | 0.013 |
| 1,1-Dimethyl-1-silacyclobutane | σSi1–C2→σC4–Si1 | 1.43 | 1.984 | 0.014 |
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the minimum energy path connecting reactants to products through a transition state. While specific IRC studies detailing the reaction pathways of 1-Methyl-2-silacyclobutane are not extensively documented in the reviewed literature, the decomposition of the parent molecule, silacyclobutane, and its methyl-substituted derivatives has been a subject of theoretical investigation. These studies indicate that the primary decomposition pathways involve cycloreversion. For instance, theoretical studies on the [2+2] cycloreversion of silacyclobutane and its methyl derivatives have identified both concerted and stepwise reaction mechanisms. These investigations highlight the influence of methyl substitution on the stability of diradical intermediates and the kinetic competition between different reaction routes.
Conformational Analysis and Ring Puckering
The four-membered ring of silacyclobutane derivatives is not planar and undergoes a puckering motion. Theoretical studies on silacyclobutane and its substituted analogues have shown that both endocyclic substitution of carbon with silicon and exocyclic methyl substitution on the silicon atom can influence the degree of ring puckering and the barrier to planarity. researchgate.netresearchgate.net
Prediction of Dihedral Angles and Barriers to Planarity
Ab initio and Density Functional Theory (DFT) calculations are instrumental in predicting the conformational preferences of cyclic molecules. For the parent silacyclobutane, a dihedral angle of puckering of approximately 35° has been calculated, which is in good agreement with experimental data. researchgate.net Theoretical studies on methyl-substituted silacyclobutanes have shown that methylation on the silicon atom tends to decrease the barrier height to planarity. researchgate.net While specific values for 1-Methyl-2-silacyclobutane were not found in the direct search, the trends observed in related molecules suggest a puckered conformation with a specific set of dihedral angles defining its geometry. The barrier to planarity is a key parameter that governs the conformational flexibility of the ring.
Table 1: Predicted Conformational Parameters for Silacyclobutane Derivatives
| Compound | Method | Dihedral Angle (°) | Barrier to Planarity (cm⁻¹) |
| Silacyclobutane | Ab initio | 35 | 523 (MP2/cc-pVTZ) |
| 1,1-Difluorosilacyclobutane | Ab initio | 29 | 186 (MP2/cc-pVTZ) |
| 1,1-Dichlorosilacyclobutane | Ab initio | 31 | 433 (MP2/cc-pVTZ) |
Dynamic Models for Large Amplitude Motions
The ring-puckering motion in four-membered rings is a classic example of a large amplitude motion. Dynamic models are employed in conjunction with computational methods to accurately describe such motions and their impact on the molecule's properties. These models are essential for interpreting experimental data from techniques like gas electron diffraction and vibrational spectroscopy. For silacyclobutane, dynamic models have been successfully used to treat the ring puckering as a large amplitude motion to determine its geometric parameters. researchgate.net
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electronic structure and bonding within a molecule, translating complex wavefunctions into localized bonds, lone pairs, and antibonding orbitals that align with chemical intuition.
Donor-Acceptor (Bonding–Antibonding) Interactions
NBO analysis reveals the stabilizing effects of electron delocalization through donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals. These interactions, often referred to as hyperconjugation, play a crucial role in determining molecular geometry and stability. In cyclobutane, for instance, NBO analysis has shown that σ(CC) → σ(CH) and σ(CH) → σ(CH) hyperconjugative interactions are strengthened upon puckering, suggesting that these electronic delocalizations are a key factor behind the inversion barrier. nih.gov For 1-Methyl-2-silacyclobutane, similar interactions involving the Si-C and C-C bonds of the ring, as well as the methyl group, would be expected to influence its conformational preferences.
Analysis of Bond Orders, NBO Charges, and Bond Indexes
NBO analysis provides quantitative measures of the electron distribution in a molecule, including natural atomic charges and bond orders (or Wiberg bond indices). These parameters offer insights into the nature of the chemical bonds (covalent vs. ionic character) and the reactivity of different atomic sites. While specific NBO data for 1-Methyl-2-silacyclobutane was not found, analysis of related organosilicon compounds would provide expected ranges for these values. The natural charge on the silicon atom is expected to be positive due to the higher electronegativity of the adjacent carbon and methyl groups. Bond orders would quantify the strength of the Si-C and C-C bonds within the ring.
Table 2: Illustrative NBO Analysis Data for a Generic Silane
| Atom/Bond | Natural Charge (e) | Wiberg Bond Index |
| Si | Value | |
| C (ring) | Value | |
| C (methyl) | Value | |
| Si-C (ring) | Value | |
| C-C (ring) | Value | |
| Si-C (methyl) | Value |
Computational and Theoretical Chemistry Studies
Theoretical Studies of Silacyclobutane (B14746246) Radical Cations
Theoretical and computational studies on silacyclobutane radical cations have provided significant insights into their geometric and electronic structures. While specific theoretical studies on the 1-methyl-2-silacyclobutane radical cation are not extensively documented in the literature, detailed ab initio and density functional theory (DFT) studies have been performed on the closely related 1-methyl-1-silacyclobutane (B1599263) (MSCB) radical cation, offering valuable information on the effects of methyl substitution on this class of compounds.
Systematic studies have shown that monosilacyclobutane radical cations, including methylated derivatives, possess an asymmetrically distorted structure in their ground electronic state. researchgate.net Upon ionization, the puckered ring structure of the neutral monosilacyclobutane molecule is maintained. researchgate.net However, the geometry of the ring is significantly altered. In the asymmetrically distorted C1 structure of these radical cations, one Si–C bond is substantially elongated while the other is shortened. researchgate.net
The introduction of a methyl group at the silicon atom (as in 1-methyl-1-silacyclobutane) has been found to enhance this asymmetrical distortion. researchgate.net Computational models, such as those using the MP2/6-311++G(d,p) level of theory, provide detailed structural parameters for the ground state of the 1-methyl-1-silacyclobutane radical cation.
Table 1: Optimized Structural Parameters for the 1-Methyl-1-silacyclobutane Radical Cation (MSCB+•)
| Parameter | Bond Length (Å) |
|---|---|
| Si1–C2 | 2.404 |
| Si1–C4 | 1.931 |
| C2–C3 | 1.543 |
| C3–C4 | 1.562 |
| Si1–C5 (Methyl) | 1.876 |
Data calculated at the MP2/6-311++G(d,p) level of theory.
This structural data clearly illustrates the elongation of the Si1–C2 bond compared to the Si1–C4 bond, which is a hallmark of the asymmetric distortion in these radical cations.
Further analysis of the electronic structure reveals that the unpaired electron is primarily localized in the elongated σ(Si–C) ring bond. researchgate.net This localization is quantified by the spin density distribution among the atoms of the ring.
Table 2: Calculated Spin Density Distributions for the 1-Methyl-1-silacyclobutane Radical Cation (MSCB+•)
| Atom | Spin Density (MP2) | Spin Density (DFT/B3LYP) |
|---|---|---|
| Si1 | 0.28 | 0.25 |
| C2 | 0.59 | 0.62 |
| C3 | -0.05 | -0.06 |
| C4 | 0.18 | 0.19 |
Calculations performed with the 6-311++G(d,p) basis set.
The data indicates that the highest spin density is on the C2 carbon, which is part of the elongated Si1-C2 bond, confirming the localization of the unpaired electron in this specific bond.
Theoretical studies of the excited electronic states of these cations strongly suggest that the observed asymmetrical distortion originates from the second-order Jahn–Teller effect. researchgate.net This effect describes how a molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, resulting in a more stable, lower-energy system. wikipedia.org In the case of silacyclobutane radical cations, this distortion manifests as the elongation of one Si-C bond and the puckering of the four-membered ring. researchgate.net
Polymerization Chemistry and Advanced Materials Synthesis
Ring-Opening Polymerization (ROP) of Silacyclobutanes
The primary driving force for the ROP of silacyclobutanes is the relief of ring strain inherent in the four-membered ring structure. This process can be initiated by anionic, cationic, or transition-metal catalysts, each offering distinct advantages in controlling the polymerization process and the characteristics of the resulting polymer.
Anionic ROP Mechanisms
Anionic ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization proceeds via a living mechanism, where the propagating anionic chain ends remain active until intentionally terminated.
The anionic ROP of silacyclobutanes can be effectively initiated by organolithium compounds, such as n-butyllithium (n-BuLi). The mechanism involves the nucleophilic attack of the butyl anion on one of the methylene (B1212753) carbons adjacent to the silicon atom in the silacyclobutane (B14746246) ring. This attack leads to the cleavage of a silicon-carbon bond, opening the ring and generating a new carbanion at the end of the chain, which serves as the propagating species.
The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF). To enhance the rate of initiation and propagation, a highly polar coordinating solvent, hexamethylphosphoramide (HMPA), is often added. HMPA solvates the lithium counter-ion, creating a more "naked" and highly reactive propagating carbanion. This results in a faster and more efficient polymerization process. The living nature of this polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.
A "carbanion pump" system offers an innovative approach to initiate anionic polymerization. In this system, a non-nucleophilic but strong base, such as potassium tert-butoxide, is used in conjunction with a silacyclobutane derivative. acs.orgresearchgate.net The base is not strong enough to directly initiate the polymerization of many vinyl monomers, but it can deprotonate the silacyclobutane at a carbon atom, generating a highly reactive carbanion. acs.org
This initially formed carbanion can then be trapped by a compound like 1,1-diphenylethylene, which converts it into a less reactive but still effective initiator for monomers like methyl methacrylate. researchgate.net This method allows for the generation of a carbanionic initiator from a less reactive oxyanion precursor, effectively "pumping" the system to a higher reactivity level. acs.org This technique provides a controlled way to initiate polymerization, with studies on dimethylsilacyclobutane showing high initiator efficiencies. researchgate.net
A key advantage of living anionic polymerization is the high degree of control over the polymer's molecular weight and molecular weight distribution (MWD), often expressed as the dispersity (Đ = Mw/Mn). libretexts.org In an ideal living system, all polymer chains are initiated simultaneously and grow at the same rate, with no termination or chain transfer reactions. warwick.ac.uk
This leads to several key characteristics:
The number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator ratio and the monomer conversion.
The resulting polymers have a very narrow MWD, with dispersity values approaching 1.0.
The chains remain "living" at the end of the polymerization, allowing for the synthesis of block copolymers by adding a second monomer. encyclopedia.pub
The polymerization of phenyl-substituted silacyclobutanes initiated by butyllithium at low temperatures has demonstrated these living characteristics, showing a linear relationship between molecular weight and monomer conversion. researchgate.net This precise control is fundamental to creating polymers with predictable and uniform properties. libretexts.org
| Factor | Effect on Anionic ROP | Outcome |
| Monomer/Initiator Ratio | Determines the number of growing chains for a given amount of monomer. | Direct control over the final molecular weight (Mn). |
| Reaction Temperature | Affects the rates of initiation and propagation, as well as potential side reactions. | Lower temperatures (-78°C) often favor living characteristics. researchgate.net |
| Solvent Polarity | Influences the state of the propagating ion pair (contact vs. solvent-separated). | Affects polymerization rate and control. |
| Purity of Reagents | Impurities (e.g., water, oxygen) can terminate living anions. | Essential for maintaining the "living" nature of the polymerization. |
Platinum-Catalyzed Ring-Opening Polymerization
Transition metal catalysts, particularly platinum complexes, provide an alternative and efficient route for the ROP of silacyclobutanes. acs.org Commonly used catalysts include Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (H₂PtCl₆). The mechanism is distinct from anionic ROP and is generally believed to proceed via an oxidative addition-reductive elimination pathway. researchgate.net
The catalytic cycle is proposed to involve the following steps:
Oxidative Addition: The strained silicon-carbon bond of the silacyclobutane ring adds to the low-valent platinum(0) center, forming a platinum(II) metallacycle.
Monomer Coordination & Insertion: Another monomer molecule coordinates to the platinum center and inserts into the platinum-carbon bond, extending the polymer chain.
Reductive Elimination: This step can occur, but propagation typically proceeds through further monomer insertion into the growing chain attached to the metal center.
This catalytic method is highly effective and can be used to synthesize a variety of polycarbosilanes. acs.org
Synthesis of Poly(1-methyl-1-silabutane) and Related Polycarbosilanes
The ROP of 1-methyl-1-silacyclobutane (B1599263), whether through anionic or platinum-catalyzed methods, yields the polymer poly(1-methyl-1-silabutane). This polymer is a type of polycarbosilane, characterized by a backbone of alternating silicon and carbon atoms.
The synthesis via anionic ROP using n-BuLi/HMPA in THF results in a well-defined polymer whose molecular weight can be controlled by the monomer-to-initiator ratio. Platinum-catalyzed ROP is also a robust method for its synthesis. The resulting poly(1-methyl-1-silabutane) is a valuable material that can be further modified or used as a precursor for silicon carbide ceramics.
The general structure of poly(1-methyl-1-silabutane) is: -[Si(CH₃)(H)-CH₂-CH₂-CH₂]-n
Related polycarbosilanes can be synthesized by using different substituted silacyclobutane monomers. For example, polymerization of 1-phenyl-1-silacyclobutane yields poly(1-phenyl-1-silabutane), and monomers with vinyl groups can also be polymerized to create functional polymers. acs.org These polymers are part of a broad class of organosilicon materials with diverse applications. acs.org
| Polymerization Method | Initiator/Catalyst | Typical Conditions | Resulting Polymer Characteristics |
| Anionic ROP | n-Butyllithium / HMPA | THF, Low Temperature (-78 °C) | Controlled Mn, Narrow MWD (Đ ≈ 1.1) |
| Platinum-Catalyzed ROP | Karstedt's Catalyst | Toluene, Room Temp. to 80 °C | High yields, Variable MWD |
Copolymerization Strategies
Copolymerization significantly broadens the range of properties achievable with polysilacyclobutanes. By incorporating different monomers, it is possible to introduce new functionalities and tailor the thermal and mechanical characteristics of the final material.
Living anionic polymerization is a powerful technique for the synthesis of well-defined block copolymers. While direct studies on the block copolymerization of 1-methyl-2-silacyclobutane are limited, research on the closely related monomer, 1,1-dimethylsilacyclobutane, provides significant insights into these processes.
The living anionic ring-opening polymerization of 1,1-dimethylsilacyclobutane can be initiated to create living polysilacyclobutane chains. These living polymers can then be used to initiate the polymerization of other monomers, such as methyl methacrylate (MMA), to form diblock copolymers. For instance, the synthesis of diblock copolymers from nycu.edu.twdimethylsilaferrocenophane (FS) and MMA has been successfully mediated by 1,1-dimethylsilacyclobutane (DMSB). In this process, the living poly( nycu.edu.twdimethylsilaferrocenophane) chain ends are modified to efficiently initiate the polymerization of MMA, resulting in well-defined PFS-b-PMMA block copolymers with low polydispersity indices documentsdelivered.com. This methodology demonstrates the potential for creating block copolymers of polysilacyclobutanes with methacrylates.
Similarly, the synthesis of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymers is well-established through various controlled polymerization techniques, including living anionic polymerization rsc.orgresearchgate.netpolymersource.ca. The principles of using a living polymer chain to initiate the polymerization of a second monomer can be applied to create block copolymers of polysilacyclobutanes with polystyrene. The living anionic polymerization of styrene yields living polystyrene chains that can subsequently initiate the ring-opening polymerization of silacyclobutane monomers, leading to the formation of PS-b-poly(silacyclobutane) block copolymers mit.edu. The synthesis of such block copolymers allows for the combination of the properties of both polystyrene (e.g., rigidity, processability) and polysilacyclobutane (e.g., thermal stability, ceramic precursor).
| Block 1 | Block 2 | Polymerization Method | Key Features |
|---|---|---|---|
| Poly(1,1-dimethylsilacyclobutane) | Poly(methyl methacrylate) | Living Anionic ROP | Combines flexibility of polysiloxane with rigidity of PMMA. |
| Polystyrene | Poly(1-methyl-1-silacyclobutane) | Living Anionic Polymerization | Potential for thermoplastic elastomers with high thermal stability. |
The introduction of functional groups, such as epoxy moieties, into the polymer backbone can open up new avenues for crosslinking and further chemical modification. This can be achieved through the copolymerization of silacyclobutane monomers with functionalized comonomers or by post-polymerization modification.
One approach is the copolymerization of silacyclobutane derivatives with monomers containing epoxy groups, such as glycidyl methacrylate (GMA). Radical copolymerization of GMA with other vinyl monomers is a well-established method for producing polymers with pendant epoxy groups scispace.comrsc.org. These epoxy groups are available for subsequent reactions, allowing for the creation of crosslinked networks or the grafting of other molecules. The reactivity of the epoxy group allows for reactions with a variety of nucleophiles, making it a versatile functional handle researchgate.net.
Alternatively, epoxy-functional silanes can be used in polymerization reactions. For example, epoxy-functional silicones can be cured through cationic UV photoinitiation or with conventional epoxy hardeners gelest.compaint.org. The synthesis of organofunctional silanes containing epoxy groups and their subsequent polymerization allows for the direct incorporation of these functionalities into the polymer backbone nycu.edu.tw. Research on the ring-opening reactions of α,β-epoxy silanes demonstrates the reactivity of the epoxy group in the presence of silicon acs.org.
Networked Polymer Synthesis and Crosslinking
The creation of networked or crosslinked polymer structures from silacyclobutane-based polymers enhances their mechanical properties and thermal stability. Functional groups incorporated into the polymer backbone, particularly epoxy moieties, play a crucial role in these crosslinking strategies.
Epoxy-functionalized silacyclobutane derivatives can be polymerized and crosslinked through cationic ring-opening polymerization of the epoxy group. The cationic polymerization of epoxides is a well-known method for producing polyethers and can be initiated by photoinitiators or thermal acid generators mdpi.comnih.gov. In the context of an epoxy-functionalized polysilacyclobutane, the pendant epoxy groups can undergo cationic ring-opening polymerization to form crosslinks between the polymer chains.
This process would result in a network structure where the polysilacyclobutane chains are interconnected by polyether linkages. The efficiency of the crosslinking would depend on the concentration of epoxy groups in the polymer and the polymerization conditions. The use of silane coupling agents with epoxy functionality has been shown to be effective in the cationic polymerization of epoxy resins, improving adhesion and reaction kinetics nycu.edu.twmdpi.com. The ring-opening of epoxides by pendant silanol groups has also been demonstrated, suggesting the potential for intricate crosslinking chemistry in silicon-containing polymers nih.gov.
Derived Polymer Applications in Advanced Materials
Polymers derived from 1-methyl-2-silacyclobutane and its analogues serve as important precursors for a variety of advanced materials, most notably ceramic materials like silicon carbide.
Polycarbosilanes, the products of the ring-opening polymerization of silacyclobutanes, are excellent preceramic polymers for the synthesis of silicon carbide (SiC). Upon pyrolysis at high temperatures in an inert atmosphere, the polycarbosilane undergoes a series of complex chemical transformations, ultimately converting into a ceramic material.
The ceramic yield, which is the mass percentage of the original polymer that is converted into the ceramic, is a critical parameter in this process. High ceramic yields are desirable for minimizing shrinkage and voids in the final ceramic product. The structure of the polycarbosilane precursor, including the degree of branching and the presence of cross-linkable groups, significantly influences the ceramic yield mdpi.com. For example, highly branched polycarbosilanes have been shown to exhibit higher ceramic yields acs.org.
The pyrolysis process typically involves heating the polymer to temperatures in the range of 800-1200°C. During this process, volatile byproducts are eliminated, and the polymer network is transformed into an amorphous silicon carbide. Further heating to higher temperatures can lead to the crystallization of the amorphous SiC into various crystalline polymorphs, such as β-SiC documentsdelivered.comresearchgate.net.
| Polymer Precursor | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Resulting Ceramic Phase |
|---|---|---|---|---|
| Polycarbosilane (from Polydimethylsilane) | 900 | N₂ | 85 | Amorphous SiC |
| Polycarbosilane (from Polydimethylsilane) | 1200 | N₂ | - | β-SiC (nanocrystalline) |
| Highly Branched Polycarbosilane | 1400 | - | ~70 | SiC (near stoichiometric) |
The ability to process the preceramic polymer into desired shapes, such as fibers or coatings, before pyrolysis makes this a versatile method for fabricating complex ceramic components.
Development of Polymer Electrolytes for Energy Applications
The exploration of novel polymer architectures is a critical avenue in the advancement of energy storage technologies, particularly in the development of safer and more efficient solid-state batteries. While various polymer families have been extensively investigated for use as solid polymer electrolytes (SPEs), the application of poly(1-methyl-1-silacyclobutane), derived from the ring-opening polymerization of 1-methyl-2-silacyclobutane, in this specific domain is not yet established in existing scientific literature.
Current research on polymer electrolytes for energy applications, such as lithium-ion batteries, predominantly focuses on materials that possess a high degree of ionic conductivity, good thermal stability, and a wide electrochemical window. Polymers like poly(ethylene oxide) (PEO), poly(methyl methacrylate) (PMMA), and various polysiloxanes have been common subjects of these investigations due to their ability to dissolve lithium salts and facilitate ion transport.
The potential suitability of a polymer for electrolyte applications is typically evaluated based on several key performance metrics. These include:
Ionic Conductivity: The efficiency of ion transport through the polymer matrix, a crucial factor for battery performance. For practical applications, a minimum ionic conductivity of 10⁻⁴ S/cm at ambient temperature is generally targeted.
Electrochemical Stability Window: The voltage range within which the electrolyte remains stable without undergoing decomposition. A wider window is essential for compatibility with high-voltage electrode materials.
Lithium-Ion Transference Number (tLi+): This parameter indicates the fraction of the total ionic conductivity that is contributed by the movement of lithium ions. A value closer to unity is desirable to prevent the formation of concentration gradients and dendrites.
Thermal Stability: The ability of the electrolyte to withstand high temperatures without degradation, which is critical for the safety of energy storage devices.
While the polymerization of 1-methyl-2-silacyclobutane and other silacyclobutane derivatives has been explored, leading to the synthesis of various polycarbosilanes, the characterization of these materials for electrolyte properties remains an uncharted area of research. Consequently, there is a notable absence of published data regarding the ionic conductivity, electrochemical stability, or performance in battery cells for electrolytes based on poly(1-methyl-1-silacyclobutane).
For the purpose of illustrating the type of data that would be necessary to evaluate its potential, the following tables showcase typical data found for other, more established, polymer electrolyte systems.
Table 1: Comparative Ionic Conductivity of Various Polymer Electrolyte Systems
| Polymer Host | Dopant Salt | Ionic Conductivity (S/cm) at Room Temperature |
|---|---|---|
| Poly(ethylene oxide) (PEO) | LiTFSI | ~10⁻⁶ - 10⁻⁸ |
| Poly(methyl methacrylate) (PMMA) - gel | LiClO₄ | ~10⁻³ - 10⁻⁴ |
| Polysiloxane-based | LiTFSI | ~10⁻⁵ - 10⁻⁶ |
Table 2: Electrochemical Properties of Representative Polymer Electrolytes
| Polymer System | Electrochemical Stability Window (V vs. Li/Li⁺) | Li⁺ Transference Number (tLi⁺) |
|---|---|---|
| PEO/LiTFSI | ~4.5 | ~0.2 - 0.3 |
| PMMA-gel/LiClO₄ | ~4.2 | ~0.3 - 0.4 |
Future research into poly(1-methyl-1-silacyclobutane) would need to focus on synthesizing the polymer and then fabricating electrolyte membranes by incorporating lithium salts. Subsequent electrochemical testing would be required to generate the data necessary to populate tables such as those above and to ascertain its viability as a polymer electrolyte for energy applications. Until such studies are conducted, the potential of 1-methyl-2-silacyclobutane in this field remains speculative.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organosilicon monomers and their corresponding polymers. By analyzing the chemical environments of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about molecular connectivity, stereochemistry, and polymer microstructure can be obtained.
¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation of Monomers and Polymers
The NMR characterization of 1-methyl-1-silacyclobutane (B1599263) and its polymer, poly(1-methyl-1-silabutane), provides fundamental structural information.
For the monomer , ¹H NMR spectroscopy reveals distinct signals for the methyl protons attached to the silicon atom and the three methylene (B1212753) (CH₂) groups of the silacyclobutane (B14746246) ring. The protons on the α-carbons (adjacent to Si) are typically shifted downfield compared to the β-carbon protons due to the influence of the silicon atom.
¹³C NMR spectroscopy complements the proton data, showing separate resonances for the methyl carbon and the α- and β-carbons of the ring. The strained four-membered ring influences the chemical shifts of these nuclei.
²⁹Si NMR spectroscopy provides a direct probe of the silicon atom's environment. In the 1-methyl-1-silacyclobutane monomer, a characteristic chemical shift is observed that is indicative of a tetracoordinated silicon atom within a strained ring system.
Upon anionic ring-opening polymerization , significant changes are observed in the NMR spectra. The strain of the four-membered ring is released, leading to shifts in the signals corresponding to the repeating unit of the resulting polymer, poly(1-methyl-1-silabutane). Analysis of the polymer's NMR spectra, including techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-²⁹Si Heteronuclear Multiple Bond Correlation (HMBC), allows for the detailed assignment of the polymer backbone and confirmation of its microstructure. acs.org While specific data for poly(1-methyl-1-silabutane) is not extensively tabulated, analysis of related polymers, such as poly(1-phenyl-1-silabutane), demonstrates the power of multidimensional NMR in determining polymer tacticity. acs.org Similarly, studies on polymers derived from other silacyclobutane derivatives provide insight into the expected spectral features. dtic.mil
| Nucleus | Monomer (1-Methyl-1-silacyclobutane) | Polymer (Poly(1-methyl-1-silabutane)) | Structural Assignment Notes |
|---|---|---|---|
| ¹H | ~0.2 (s, 3H, Si-CH₃) ~0.8 (m, 4H, α-CH₂) ~1.9 (m, 2H, β-CH₂) | Broad signals for:
| In the polymer, sharp monomer peaks are replaced by broader resonances characteristic of the polymer chain. End-group analysis can be performed on low molecular weight polymers. |
| ¹³C | ~-5 (Si-CH₃) ~15 (α-C) ~18 (β-C) | Distinct signals for:
| The upfield shift for the Si-CH₃ carbon is typical. Ring strain in the monomer influences the chemical shifts of the ring carbons. These shifts change significantly upon polymerization. |
| ²⁹Si | ~10 to 15 | ~0 to -5 | The ²⁹Si nucleus is significantly deshielded in the strained four-membered ring of the monomer compared to the acyclic environment in the polymer. unige.ch |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Molecular Structure and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within 1-methyl-1-silacyclobutane by measuring the absorption of infrared radiation at frequencies corresponding to specific molecular vibrations. The spectrum is characterized by several key absorption bands. The Si-CH₃ group is readily identified by a strong, sharp band around 1250 cm⁻¹ due to the symmetric CH₃ deformation, and bands in the 865-750 cm⁻¹ region from Si-C stretching and CH₃ rocking modes. The C-H stretching vibrations of the methyl and methylene groups typically appear in the 3000–2850 cm⁻¹ range. semanticscholar.org
A signature feature for silacyclobutanes is a band observed around 1130 cm⁻¹, which arises from the in-phase wagging vibration of the α-CH₂ group and is significantly influenced by the adjacent silicon atom. acs.org The presence of the strained four-membered ring gives rise to specific skeletal vibrations. Theoretical calculations and experimental studies on silacyclobutane and its derivatives have been crucial for assigning these complex vibrational modes. acs.orgresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950-2850 | C-H Stretch | -CH₃, -CH₂- |
| ~1250 | CH₃ Symmetric Deformation (Scissoring) | Si-CH₃ |
| ~1130 | α-CH₂ Wagging | Si-CH₂-C |
| ~900-650 | Ring Skeletal Vibrations, Si-C Stretch | Silacyclobutane Ring |
| ~800 | CH₃ Rock / Si-C Stretch | Si-CH₃ |
Raman Spectroscopy for Vibrational Frequencies and Ring Dynamics
Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This selection rule often makes vibrations that are weak in the IR spectrum strong and readily observable in the Raman spectrum.
For 1-methyl-1-silacyclobutane, Raman spectroscopy is particularly useful for studying the skeletal vibrations of the silacyclobutane ring, which include symmetric stretching and deformation modes. acs.org These modes provide information about the structural integrity of the ring. Furthermore, low-frequency Raman scattering is highly effective for investigating the ring-puckering motion of the four-membered ring. acs.orgacs.org The frequency of this mode is sensitive to the planarity of the ring and the barrier to inversion. Studies on silacyclobutane and its derivatives have shown that the ring is non-planar, and the puckering potential can be characterized by analyzing the low-frequency vibrational data. acs.org The symmetric Si-C stretching modes are also typically strong in the Raman spectrum, providing further structural confirmation.
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|
| 2950-2850 | C-H Stretch | Alkyl group identification |
| ~700-600 | Ring Breathing / Symmetric Si-C Stretch | Silacyclobutane ring structure |
| ~500 | Siloxane Ring Breathing (in oligomers/impurities) | Detection of ring-opened byproducts researchgate.net |
| < 200 | Ring Puckering | Ring conformation and dynamics acs.org |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for identifying unknown compounds, determining isotopic composition, and elucidating molecular structure. For volatile compounds like 1-methyl-1-silacyclobutane, gas-phase studies are particularly informative.
Vacuum UV Laser Single Photon Ionization Time-of-Flight Mass Spectrometry (VUV SPI/TOF MS) for Gas-Phase Reaction Products
The thermal decomposition and gas-phase reactions of 1-methyl-1-silacyclobutane (MSCB) have been investigated in detail using in-situ diagnostic techniques, particularly Vacuum UV Laser Single Photon Ionization Time-of-Flight Mass Spectrometry (VUV SPI/TOF MS). rsc.orgresearchgate.net This "soft" ionization method minimizes fragmentation of the parent molecule and its reaction products, allowing for a clearer picture of the species present in the gas phase during processes like hot-wire chemical vapor deposition (HWCVD). rsc.org
Studies have shown that the decomposition of 1-methyl-1-silacyclobutane on a hot filament proceeds through three primary pathways:
Cycloreversion: The ring breaks apart to form ethene (C₂H₄) and 1-methylsilene (CH₃SiH=CH₂). rsc.org
Ring Opening: The molecule rearranges and fragments to yield propene (C₃H₆) and methylsilylene (:SiHCH₃). rsc.org
Exocyclic Bond Cleavage: The Si-CH₃ bond breaks to form a methyl radical (•CH₃) and a silacyclobutyl radical. rsc.org
VUV SPI/TOF MS allows for the real-time monitoring of the stable products of these reactions. The identity of each species is confirmed by its mass-to-charge ratio (m/z). This technique has been instrumental in determining the reaction kinetics and activation energies for the different decomposition channels. rsc.org
| m/z | Assigned Species | Chemical Formula | Originating Decomposition Pathway |
|---|---|---|---|
| 28 | Ethene | C₂H₄ | Cycloreversion |
| 42 | Propene | C₃H₆ | Ring Opening |
| 44 | Methylsilylene | CH₃SiH | Ring Opening |
| 58 | 1-Methylsilene | CH₃SiH=CH₂ | Cycloreversion |
| 15 | Methyl radical | •CH₃ | Exocyclic Bond Cleavage |
Detection and Identification of Reactive Intermediates (e.g., Silenes, Silylenes)
The thermal decomposition of 1-methyl-1-silacyclobutane is a rich source of highly reactive intermediates, primarily silenes (compounds with a silicon-carbon double bond) and silylenes (divalent silicon species). The detection and characterization of these transient species are crucial for understanding the reaction mechanisms of organosilicon compounds. Due to their high reactivity and short lifetimes, specialized techniques are required for their in-situ detection.
One powerful method for the identification of these intermediates is Vacuum Ultraviolet Single Photon Ionization Time-of-Flight Mass Spectrometry (VUV SPI/TOF MS) . This technique is particularly well-suited for the analysis of reaction intermediates in complex gas-phase environments, such as those generated during the pyrolysis of 1-methyl-1-silacyclobutane.
In a study on the decomposition of 1-methyl-1-silacyclobutane on a heated tungsten filament, VUV SPI/TOF MS was employed to analyze the gas-phase products. The high ring strain of the silacyclobutane ring facilitates its decomposition at elevated temperatures, leading to the formation of several reactive species. The primary decomposition pathways involve the cleavage of the ring bonds.
The formation of methylsilylene (H3C-Si-H) and propene (C3H6) is a key decomposition channel. researchgate.net The activation energy for the formation of propene has been determined, providing insights into the kinetics of this reaction pathway. researchgate.net
Another significant reactive intermediate formed is a silene . The secondary gas-phase reactions of the decomposition products of 1-methyl-1-silacyclobutane are often dominated by a silene mechanism. researchgate.net The detection of ions corresponding to the dimerization products of silenes in the mass spectrum provides strong evidence for their presence as key intermediates.
The experimental setup for such an analysis typically involves a high-temperature reactor where the precursor, 1-methyl-1-silacyclobutane, is decomposed. The resulting gas mixture is then expanded into a high-vacuum chamber and ionized by a VUV laser. The choice of a single photon ionization source with a specific wavelength is critical to minimize fragmentation of the parent ions, allowing for the "soft" ionization and detection of the transient intermediates. The ionized species are then analyzed by a time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio, providing a snapshot of the reactive species present in the gas phase.
Table 1: Reactive Intermediates from 1-Methyl-1-silacyclobutane Decomposition Detected by VUV SPI/TOF MS
| Reactive Intermediate | Chemical Formula | Method of Detection | Key Findings |
|---|---|---|---|
| Methylsilylene | CH3-Si-H | VUV SPI/TOF MS | Formation alongside propene is a major decomposition pathway. researchgate.net |
| Silene intermediates | R1R2Si=CR3R4 | VUV SPI/TOF MS | Dominant species in secondary gas-phase reactions, identified through their dimerization products. researchgate.net |
| Methyl Radical | •CH3 | VUV SPI/TOF MS | Observed as a product of Si-CH3 bond cleavage. |
Gas Electron Diffraction for Gas-Phase Molecular Geometry Determination
Gas Electron Diffraction (GED) is a powerful experimental technique for determining the precise molecular structure of compounds in the gas phase. This method provides information about bond lengths, bond angles, and torsional angles of molecules, free from the influence of intermolecular forces present in the solid or liquid state.
While a specific gas electron diffraction study for 1-methyl-1-silacyclobutane could not be identified in a comprehensive search of the available literature, the technique has been successfully applied to determine the molecular geometry of the parent compound, silacyclobutane, as well as other substituted silacyclobutanes and related cyclic silicon compounds. These studies provide a strong basis for understanding the expected structural parameters of 1-methyl-1-silacyclobutane.
For instance, the molecular structure of silacyclobutane has been determined by gas electron diffraction, revealing a puckered ring conformation. Studies on 1-monofluoro- and 1-monochlorosilacyclobutane have also been conducted, providing detailed geometric parameters for these derivatives.
The general procedure for a GED experiment involves the following steps:
A high-energy beam of electrons is directed at a gaseous sample of the target molecule.
The electrons are scattered by the molecule's electrostatic potential.
The scattered electrons create a diffraction pattern that is recorded on a detector.
The diffraction pattern is then mathematically analyzed to extract information about the internuclear distances within the molecule.
This experimental data is often combined with theoretical calculations (ab initio or DFT) to refine the molecular structure. For 1-methyl-1-silacyclobutane, it is expected that the four-membered ring would be puckered, similar to silacyclobutane. The introduction of the methyl group on the silicon atom would influence the bond lengths and angles involving the silicon atom.
Table 2: Expected Structural Parameters of 1-Methyl-1-silacyclobutane Based on GED Studies of Related Compounds
| Structural Parameter | Expected Value/Range | Basis of Expectation |
|---|---|---|
| Si-C (ring) bond length | ~1.89 Å | Based on studies of silacyclobutane. |
| Si-C (methyl) bond length | ~1.86 Å | Based on studies of methylsilanes. |
| C-C (ring) bond length | ~1.58 Å | Based on studies of silacyclobutane. |
| Ring puckering angle | Significant | Characteristic of four-membered rings to relieve strain. |
| C-Si-C (ring) angle | < 90° | Due to ring strain. |
It is important to emphasize that the values in the table are estimations based on data from similar compounds, and a dedicated GED study of 1-methyl-1-silacyclobutane would be necessary to determine its precise gas-phase molecular geometry.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
The thermal or photochemical decomposition of 1-methyl-1-silacyclobutane can lead to the formation of various radical species through homolytic bond cleavage. Potential radicals that could be formed include:
Silyl radicals: Formed by the cleavage of a bond to the silicon atom.
Carbon-centered radicals: Arising from the cleavage of C-H or C-C bonds in the ring.
Methyl radical: From the cleavage of the Si-CH3 bond.
ESR spectroscopy can provide detailed information about the structure and environment of these radicals. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants (hfc) .
The g-factor is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron.
Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si) within the radical, leading to the splitting of the ESR signal into multiple lines. The magnitude of the splitting (the hfc) is proportional to the spin density of the unpaired electron at the interacting nucleus.
Due to the short lifetimes of many radical intermediates, a technique called spin trapping is often employed in conjunction with ESR. wikipedia.org In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. wikipedia.org Commonly used spin traps include nitrones and nitroso compounds. wikipedia.org The ESR spectrum of the resulting spin adduct provides information about the structure of the original, short-lived radical.
For example, if the decomposition of 1-methyl-1-silacyclobutane were to produce methyl radicals, they could be trapped with a spin trap like phenyl-N-t-butylnitrone (PBN). The resulting PBN-methyl adduct would have a characteristic ESR spectrum, confirming the presence of methyl radicals.
Table 3: Potential Radical Species from 1-Methyl-1-silacyclobutane and ESR Characterization Approach
| Potential Radical Species | Method of Generation | Potential ESR Characterization Method | Expected Information from ESR |
|---|---|---|---|
| 1-methylsilacyclobutyl radical | Photolysis or pyrolysis | Direct ESR (if stable) or Spin Trapping-ESR | g-factor, hyperfine couplings to ¹H, ¹³C, and ²⁹Si to map spin density. |
| Methyl radical (•CH3) | Photolysis or pyrolysis | Spin Trapping-ESR | Identification via the characteristic spectrum of the spin adduct. |
| Ring-opened diradicals | Thermal decomposition | May require specialized time-resolved ESR techniques. | Information on the electronic structure of the diradical. |
While specific experimental ESR data for radicals from 1-methyl-1-silacyclobutane is currently lacking in the literature, the application of ESR spectroscopy, particularly with spin trapping techniques, remains a powerful and essential tool for future investigations into the radical chemistry of this compound.
Emerging Research Directions and Future Perspectives in 1 Methyl 2 Silacyclobutane Chemistry
Development of Highly Selective and Sustainable Catalytic Systems
The controlled ring-opening and functionalization of 1-methyl-2-silacyclobutane are critically dependent on the development of highly selective and sustainable catalytic systems. Current research is intensely focused on transition metal catalysis, with palladium, rhodium, and nickel complexes showing significant promise in mediating the cleavage of the silicon-carbon bond within the strained ring. acs.org
Highly Selective Catalysis:
The asymmetric nature of 1-methyl-2-silacyclobutane presents a significant opportunity for the development of enantioselective catalytic reactions. The use of chiral phosphoramidite (B1245037) ligands in conjunction with palladium catalysts has been shown to effectively construct stereogenic silicon centers with good enantioselectivity during ring-expansion reactions with allenoates. acs.org This approach allows for the desymmetrization of the Si-C bond activation, leading to the formation of chiral silacyclohexenes.
Regioselectivity is another crucial aspect, particularly in reactions where multiple C-H or Si-C bonds could potentially react. For instance, in rhodium-catalyzed C-H silylation reactions with silacyclobutanes, the choice of diphosphine ligand can influence the regioselectivity of the reaction. acs.org
| Catalyst System | Reaction Type | Selectivity | Reference |
| Pd/Chiral Phosphoramidite | Ring Expansion with Allenoates | High Enantioselectivity | acs.org |
| Rh/Diphosphine | C-H Silylation | Ligand-dependent Regioselectivity | acs.org |
Sustainable Catalysis:
The principles of green chemistry are increasingly influencing the design of new catalytic systems. A key focus is the replacement of precious late transition metals with more earth-abundant and less toxic early transition metals. Recent breakthroughs have demonstrated the potential of titanium-based catalysts for the ring-opening and expansion reactions of silacyclobutanes, offering a more sustainable alternative to traditional palladium and rhodium systems. researchgate.netresearchgate.net Furthermore, the development of metal-free catalytic systems, such as those induced by visible light for hydrosilylation reactions, represents a significant step towards more environmentally benign chemical synthesis. researchgate.net The concept of a circular economy is also driving research into recyclable catalysts and the use of renewable feedstocks in conjunction with silacyclobutane (B14746246) chemistry.
Exploration of Novel Polymer Architectures and Their Functional Properties
The ring-opening polymerization (ROP) of 1-methyl-2-silacyclobutane provides access to poly(1-methyl-1-silabutane), a polymer with a unique silicon-carbon backbone. Current research is pushing the boundaries of traditional linear polymers by exploring more complex and functional architectures, such as block copolymers, graft copolymers, and star polymers. These advanced architectures are expected to exhibit novel and tunable properties.
Novel Polymer Architectures:
The synthesis of well-defined block copolymers containing poly(1-methyl-1-silabutane) segments can be achieved through controlled polymerization techniques. These materials can self-assemble into various nanostructures, depending on the block ratios and chemical nature of the constituent polymers. Graft copolymers, where side chains are attached to the main polymer backbone, can be synthesized using "grafting-from," "grafting-to," or "grafting-through" methods. Star polymers, consisting of multiple polymer arms radiating from a central core, are another promising architecture. The synthesis of these complex structures often relies on a combination of ROP with other polymerization methods like atom transfer radical polymerization (ATRP) or by utilizing multifunctional initiators or linking agents.
| Polymer Architecture | Synthetic Strategy | Potential Properties |
| Block Copolymers | Sequential Monomer Addition in Living ROP | Self-assembly, Tunable Mechanical Properties |
| Graft Copolymers | "Grafting-from", "Grafting-to", "Grafting-through" | Modified Surface Properties, Biocompatibility |
| Star Polymers | Core-first or Arm-first Methods | Low Solution Viscosity, High Functionality |
Functional Properties:
The incorporation of a silicon atom in the polymer backbone imparts unique properties compared to traditional carbon-based polymers. Poly(1-methyl-1-silabutane) and its derivatives are expected to exhibit high thermal stability, low glass transition temperatures, and good gas permeability. The methyl group on the silicon atom can influence the polymer's solubility and crystallinity. Furthermore, the ability to introduce functional groups, either at the chain ends or as pendant groups, opens up possibilities for creating materials with tailored optical, electronic, or biological properties. For example, post-polymerization modification can be used to introduce functionalities that enhance biocompatibility for biomedical applications or to create materials with specific refractive indices for optical applications.
Advanced Computational Modeling for Complex Silacyclobutane Reactivity
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the complex reactivity of strained molecules like 1-methyl-2-silacyclobutane. These theoretical approaches provide valuable insights into reaction mechanisms, transition state structures, and the factors controlling selectivity, thereby guiding the rational design of new catalysts and reaction pathways.
Mechanistic Insights and Transition State Analysis:
DFT calculations can be employed to elucidate the intricate mechanisms of transition metal-catalyzed reactions involving 1-methyl-2-silacyclobutane. For instance, computational studies have been instrumental in understanding the rhodium-catalyzed C-H silylation, revealing the nature of the active catalytic species and the elementary steps of the catalytic cycle. acs.org By calculating the energy profiles of different possible pathways, researchers can identify the rate-determining steps and the origins of regio- and enantioselectivity. The analysis of transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes, helping to explain how chiral ligands influence the stereochemical outcome of a reaction.
Predictive Modeling of Reactivity and Properties:
Beyond mechanistic studies, computational models are being developed to predict the reactivity of 1-methyl-2-silacyclobutane with various reagents. These models can screen potential catalysts and substrates in silico, accelerating the discovery of new reactions. Furthermore, computational methods are being used to predict the properties of polymers derived from 1-methyl-2-silacyclobutane. By simulating polymer chain conformations and intermolecular interactions, it is possible to estimate properties such as density, glass transition temperature, and mechanical moduli. This predictive capability is crucial for the rational design of new materials with desired performance characteristics.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Mechanistic Studies of Catalytic Reactions | Identification of active species, transition state structures, and origins of selectivity. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of Polymerization Processes | Understanding monomer addition and chain propagation at the atomic level. |
| Molecular Dynamics (MD) Simulations | Prediction of Polymer Properties | Correlation of polymer architecture with macroscopic properties like viscosity and thermal stability. |
Integration of 1-Methyl-2-silacyclobutane into Multi-Component Reaction Sequences
The unique reactivity of 1-methyl-2-silacyclobutane makes it an attractive component for multi-component reactions (MCRs) and tandem reaction sequences, which are powerful strategies for the efficient construction of complex molecules in a single operation. tcichemicals.com These approaches offer significant advantages in terms of atom economy, step economy, and reduction of waste.
Multi-Component and Tandem Reactions:
The ring strain of 1-methyl-2-silacyclobutane can be harnessed to drive tandem reactions where an initial ring-opening event is followed by one or more subsequent bond-forming reactions. For example, the palladium-catalyzed reaction of silacyclobutanes with allenoates involves a sequence of oxidative addition, insertion, and reductive elimination to form a larger silacyclohexene ring. acs.org The development of catalytic systems that can orchestrate a series of transformations in a controlled manner is a key area of research. This includes designing catalysts that can selectively activate different bonds in a specific order and control the stereochemistry of multiple newly formed chiral centers.
Post-Polymerization Functionalization:
The polymers derived from 1-methyl-2-silacyclobutane can serve as scaffolds for further functionalization through post-polymerization modification. This approach allows for the introduction of a wide range of functional groups that might not be compatible with the initial polymerization conditions. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a particularly powerful tool for this purpose due to its high efficiency, selectivity, and mild reaction conditions. sigmaaldrich.commdpi.com By incorporating "clickable" functional groups into the polymer, either at the chain ends or as pendant groups, a diverse library of functional materials can be readily accessed. This strategy is being explored for the development of advanced materials for applications in drug delivery, bioimaging, and materials science.
| Reaction Sequence | Key Transformation | Resulting Product |
| Tandem Ring Expansion | Pd-catalyzed reaction with allenoates | Chiral silacyclohexenes acs.org |
| Post-polymerization "Click" Chemistry | CuAAC on azide- or alkyne-functionalized polymer | Functionalized polysilacyclobutanes sigmaaldrich.commdpi.com |
| Sequential Hydrosilylation | Metal-free hydrosilylation with dihydrosilacyclobutane | Unsymmetrical dialkyl silacyclobutanes researchgate.net |
Q & A
Q. What are the established synthesis methods for 1-Methyl-2-silacyclobutane, and how can purity and structural integrity be validated?
- Methodological Answer : The synthesis of 1-Methyl-2-silacyclobutane typically involves ring-closing metathesis or silane-mediated cyclization. To ensure purity, use gas chromatography (GC) coupled with mass spectrometry (MS) for volatile compound analysis. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm ring geometry and substituent positions. For reproducibility, document reaction conditions (temperature, catalysts, solvent systems) in detail and cross-reference with analogous cyclobutane syntheses .
Q. What experimental design considerations are critical for studying the thermal stability of 1-Methyl-2-silacyclobutane?
- Methodological Answer : Design experiments using differential scanning calorimetry (DSC) to monitor exothermic/endothermic transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Control variables include atmospheric conditions (inert vs. oxidative) and heating rates. Replicate trials to identify consistent degradation patterns, and compare results with computational models (e.g., density functional theory) to validate mechanisms .
Q. How should researchers report characterization data for 1-Methyl-2-silacyclobutane to ensure reproducibility?
- Methodological Answer : Follow standardized reporting guidelines:
- Spectral Data : Include full NMR chemical shifts (δ ppm), coupling constants (J values), and integration ratios.
- Purity Metrics : Report GC/MS retention times and peak area percentages.
- Crystallography : If applicable, provide CIF files for X-ray diffraction data.
- Supporting Information : Archive raw datasets and instrumental parameters (e.g., NMR field strength, MS ionization mode) in supplementary materials .
Advanced Research Questions
Q. How can conflicting literature data on the ring-strain energy of 1-Methyl-2-silacyclobutane be resolved?
- Methodological Answer : Conduct a systematic review using the PICOT framework (Population: silacyclobutanes; Intervention: computational/experimental strain analysis; Comparison: existing studies; Outcome: standardized strain values; Time: N/A). Perform meta-analysis on published calorimetric and computational data, accounting for methodological variances (e.g., basis sets in DFT studies). Validate findings via collaborative interlaboratory studies to harmonize measurement protocols .
Q. What strategies optimize the regioselectivity of 1-Methyl-2-silacyclobutane in ring-opening reactions?
- Methodological Answer : Employ retrosynthetic analysis to identify electrophilic/nucleophilic sites. Test catalytic systems (e.g., transition-metal complexes) under varying steric and electronic conditions. Use kinetic isotope effects (KIE) and isotopic labeling to track reaction pathways. For asymmetric openings, screen chiral ligands (e.g., BINOL derivatives) and monitor enantiomeric excess via chiral HPLC .
Q. How does the silicon-carbon bond in 1-Methyl-2-silacyclobutane influence its reactivity compared to all-carbon analogs?
- Methodological Answer : Compare bond dissociation energies (BDE) using laser flash photolysis or computational methods. Investigate hyperconjugative effects via Natural Bond Orbital (NBO) analysis. Experimentally, probe reactivity differences in hydrolysis or halogenation reactions by tracking kinetics (e.g., Arrhenius plots) and intermediate trapping (e.g., radical scavengers) .
Q. What advanced spectroscopic techniques can elucidate the dynamic behavior of 1-Methyl-2-silacyclobutane in solution?
- Methodological Answer : Use variable-temperature NMR to study ring puckering dynamics and activation energy barriers. Dynamic NMR (DNMR) simulations can model exchange processes. For ultrafast motions, apply 2D IR spectroscopy with isotopic labeling (e.g., ¹³C-Si). Cross-validate with ab initio molecular dynamics (AIMD) simulations .
Data Reporting and Reproducibility Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
